![molecular formula C22H24N4O3 B2549294 3-{2-[4-(2,3-dimethylphenyl)piperazino]-2-oxoethyl}-2,4(1H,3H)-quinazolinedione CAS No. 879760-93-7](/img/structure/B2549294.png)
3-{2-[4-(2,3-dimethylphenyl)piperazino]-2-oxoethyl}-2,4(1H,3H)-quinazolinedione
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Description
Synthesis Analysis
The synthesis of piperazine derivatives, such as the one in this compound, has been a focus of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis . The ring formation reaction between (S, S)-N, N’-bisnosyl diamine 1 and diphenylvinylsulfonium triflate 2 in the presence of DBU leads to protected piperazines 3 in 81–91% yields .Chemical Reactions Analysis
The synthesis of this compound involves several chemical reactions, including the cyclization of 1,2-diamine derivatives with sulfonium salts . This reaction leads to the formation of protected piperazines, which can then be deprotected with PhSH followed by a selective intramolecular cyclization reaction to give piperazinopyrrolidinones .Scientific Research Applications
Chemical Synthesis and Structure-Based Design
Researchers have focused on the 1H-pyrrolo[2,3-b]pyridine motif as a hinge binder for designing FGFR inhibitors. Utilizing a structure-based design strategy, they aimed to create concise and novel chemotypes with FGFR inhibitory activity .
Other Applications
While the primary focus has been on FGFR inhibition, it’s worth noting that this compound may have additional applications beyond cancer therapy. However, detailed studies in these areas are limited:
Enzyme Inhibition: Some derivatives of this compound have been evaluated for their in vitro acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitory activities .
Kinase Inhibitors: Small molecule kinase inhibitors, including FGFR inhibitors, play a crucial role in drug development. While this compound is not explicitly mentioned, it aligns with the broader context of kinase inhibitor research .
properties
IUPAC Name |
3-[2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-2-oxoethyl]-1H-quinazoline-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O3/c1-15-6-5-9-19(16(15)2)24-10-12-25(13-11-24)20(27)14-26-21(28)17-7-3-4-8-18(17)23-22(26)29/h3-9H,10-14H2,1-2H3,(H,23,29) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDDBIKWJFYBIQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)CN3C(=O)C4=CC=CC=C4NC3=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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